molecular formula C17H24N2O B2807853 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one CAS No. 1705160-53-7

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2807853
CAS No.: 1705160-53-7
M. Wt: 272.392
InChI Key: FPZYMZBAUOUKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one is a chemical compound supplied for research purposes exclusively. It features a piperazine core structure, a motif commonly investigated in medicinal chemistry for its potential interactions with the central nervous system (CNS). Compounds with structurally related N-substituted piperazine moieties have been studied for their neuroprotective and neurotrophic effects in vitro, and some have demonstrated high blood-brain barrier penetration potential, suggesting utility in neuroscience research . Furthermore, related chemical scaffolds have been explored for their affinity to neurological targets such as sigma receptors and dopamine receptors, indicating a potential research value in the study of neurodegenerative diseases or substance use disorders . The cyclopropyl and phenyl substitutions on the piperazine ring are common strategies in drug design to modulate the compound's affinity, selectivity, and metabolic stability. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-13(2)17(20)19-11-10-18(15-8-9-15)12-16(19)14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZYMZBAUOUKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one, also known as a cyclopropyl derivative of piperazine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors and its implications in therapeutic applications.

The compound's molecular formula is C17H24N2OC_{17}H_{24}N_{2}O, with a molecular weight of approximately 272.392 g/mol. It is characterized by the presence of a cyclopropyl group and a piperazine ring, which are known to influence its pharmacological properties.

PropertyValue
Molecular FormulaC17H24N2OC_{17}H_{24}N_{2}O
Molecular Weight272.392 g/mol
PurityTypically ≥ 95%

Serotonin Receptor Interaction

Recent studies have highlighted the compound's interaction with serotonin receptors, particularly the 5-HT2C receptor. It has been found to act as an agonist at this receptor, which is implicated in various neuropsychiatric disorders. The functional selectivity observed in related compounds suggests that this compound may also exhibit similar properties, potentially influencing Gq signaling pathways over β-arrestin recruitment .

Antipsychotic Potential

In animal models, compounds structurally related to this compound have demonstrated antipsychotic-like effects. For instance, a related N-benzyl compound showed significant activity in an amphetamine-induced hyperactivity model, suggesting potential therapeutic applications in treating schizophrenia and other psychotic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Functional Selectivity : A study reported that certain N-substituted derivatives exhibited high selectivity for the 5-HT2C receptor with EC50 values as low as 23 nM, indicating potent agonistic activity .
  • Antipsychotic Activity : In a comparative study involving various piperazine derivatives, it was noted that structural modifications could enhance receptor affinity and selectivity, thus improving their pharmacological profiles .
  • In Vivo Studies : Animal studies have shown that compounds with similar structures can modulate dopaminergic and serotonergic systems, which are crucial in managing mood disorders and psychosis .

Summary of Biological Activities

Activity TypeObservationsReferences
Serotonin AgonismAgonist at 5-HT2C receptor
Antipsychotic EffectsSignificant activity in hyperactivity models
Functional SelectivityPreference for Gq signaling over β-arrestin

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS 123989-29-7)

  • Structure : Replaces the piperazine-phenyl group with a chlorophenyl ring.
  • Chlorine atom increases lipophilicity (logP) compared to cyclopropyl .
  • Applications: Not explicitly stated, but chlorinated aryl ketones are common intermediates in agrochemicals and pharmaceuticals.

1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4)

  • Structure : Lacks both cyclopropyl and piperazine groups; features an ethylphenyl substituent.
  • Key Differences :
    • Ethyl group enhances hydrophobicity but reduces steric strain compared to cyclopropyl.
    • Simpler structure likely results in higher thermal stability, as seen in similar ketones used in polymer synthesis .
  • Applications : Used as a photoinitiator precursor or fragrance component.

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2)

  • Structure : Methoxy group at the para position instead of cyclopropyl-piperazine.
  • Key Differences :
    • Methoxy group increases electron density on the aromatic ring, altering UV absorption (relevant for photoinitiators).
    • Lower molecular weight (178.23 g/mol) compared to the target compound’s estimated higher mass .
  • Physicochemical Data: Appearance: Liquid at room temperature. IR peaks: Not provided, but methoxy C-O stretch (~1250 cm⁻¹) expected.

1-(2-Fluorophenyl)-2-(1-hydroxycyclopropyl)-2-methylpropan-1-one (Compound 19p)

  • Structure : Fluorophenyl and hydroxycyclopropyl substituents.
  • Hydroxycyclopropyl group increases polarity (evidenced by IR νmax = 3526 cm⁻¹ for O-H stretch) .
  • Physicochemical Data :
    • Melting Point: 123.4–125.7 °C.
    • HRMS: [M+Na]+ = 293.1142 (C17H18O3).

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Spectral Data
Target Compound C₁₇H₂₁N₂O ~269.37 (estimated) Cyclopropyl, phenylpiperazine N/A N/A
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₂ClO 207.68 Chlorophenyl, cyclopropyl N/A N/A
1-(4-Ethylphenyl)-2-methylpropan-1-one C₁₂H₁₆O 176.26 Ethylphenyl N/A N/A
1-(4-Methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₄O₂ 178.23 Methoxyphenyl Liquid IR (C=O): ~1756 cm⁻¹
Compound 19p C₁₇H₁₈O₃ 270.33 Fluorophenyl, hydroxycyclopropyl 123.4–125.7 HRMS [M+Na]+: 293.1142

Functional and Application Differences

  • Piperazine Derivatives: The target compound’s piperazine core may enable interactions with biological targets (e.g., serotonin or dopamine receptors), unlike non-azacyclic analogues .
  • Cyclopropyl vs.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in receptor-binding assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients. Use bootstrap resampling (n=1000) to estimate 95% confidence intervals. Compare to positive controls (e.g., aripiprazole for dopamine D₂ receptors) via ANOVA with post-hoc Tukey tests .

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